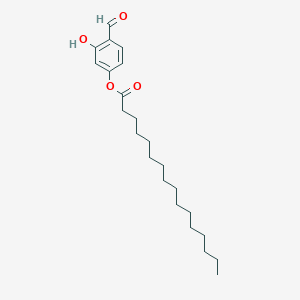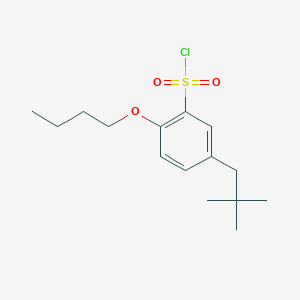
Methanone, (2,4-dimethyl-3H-1,5-benzodiazepin-7-yl)(4-fluorophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanone, (2,4-dimethyl-3H-1,5-benzodiazepin-7-yl)(4-fluorophenyl)- is a chemical compound characterized by its complex structure, which includes multiple aromatic rings and functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (2,4-dimethyl-3H-1,5-benzodiazepin-7-yl)(4-fluorophenyl)- typically involves multi-step organic reactionsCommon reagents used in these reactions include organometallic compounds, halogenating agents, and catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the standards required for its applications .
Análisis De Reacciones Químicas
Types of Reactions
Methanone, (2,4-dimethyl-3H-1,5-benzodiazepin-7-yl)(4-fluorophenyl)- undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of ketone groups to alcohols.
Substitution: Halogenation and other substitution reactions on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols. Substitution reactions typically result in halogenated derivatives .
Aplicaciones Científicas De Investigación
Methanone, (2,4-dimethyl-3H-1,5-benzodiazepin-7-yl)(4-fluorophenyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Methanone, (2,4-dimethyl-3H-1,5-benzodiazepin-7-yl)(4-fluorophenyl)- involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
- Methanone, (2,4-dimethyl-3H-1,5-benzodiazepin-7-yl)(4-chlorophenyl)-
- Methanone, (2,4-dimethyl-3H-1,5-benzodiazepin-7-yl)(4-bromophenyl)-
- Methanone, (2,4-dimethyl-3H-1,5-benzodiazepin-7-yl)(4-iodophenyl)-
Uniqueness
Methanone, (2,4-dimethyl-3H-1,5-benzodiazepin-7-yl)(4-fluorophenyl)- is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This fluorine substitution can enhance the compound’s stability, bioavailability, and interaction with biological targets compared to its halogenated analogs .
Propiedades
Número CAS |
916480-79-0 |
|---|---|
Fórmula molecular |
C18H15FN2O |
Peso molecular |
294.3 g/mol |
Nombre IUPAC |
(2,4-dimethyl-3H-1,5-benzodiazepin-7-yl)-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C18H15FN2O/c1-11-9-12(2)21-17-10-14(5-8-16(17)20-11)18(22)13-3-6-15(19)7-4-13/h3-8,10H,9H2,1-2H3 |
Clave InChI |
INGAOYLJLKSLCA-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C=C(C=C2)C(=O)C3=CC=C(C=C3)F)N=C(C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


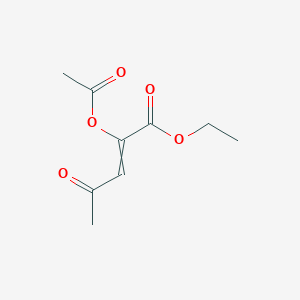
![2-Pyrrolidinol, 1-[(2-bromophenyl)sulfonyl]-](/img/structure/B14203654.png)
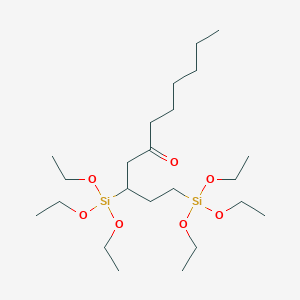
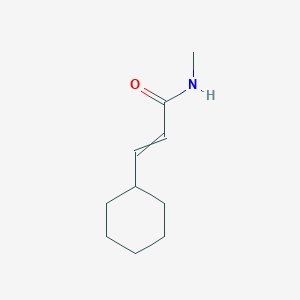
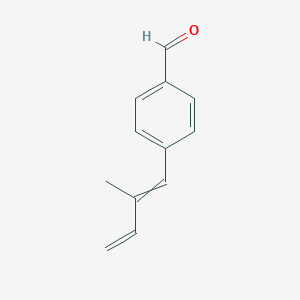

![3,6-Dicyclohexyl-1H,4H-furo[3,4-c]furan-1,4-dione](/img/structure/B14203684.png)
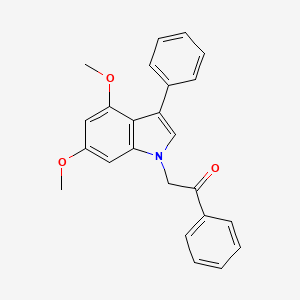
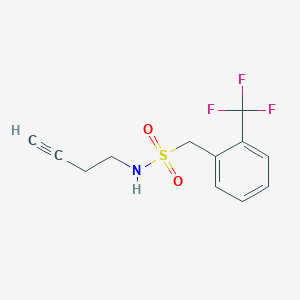
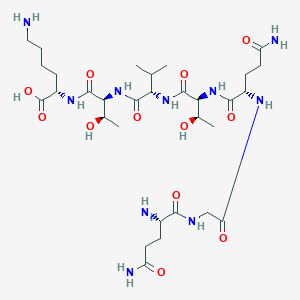
![N~1~-[(4-Methoxyphenyl)methyl]-N~4~-phenylbut-2-enediamide](/img/structure/B14203733.png)
